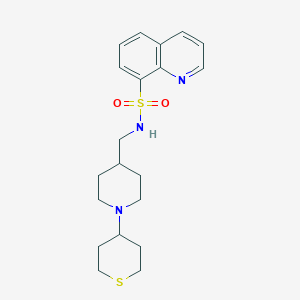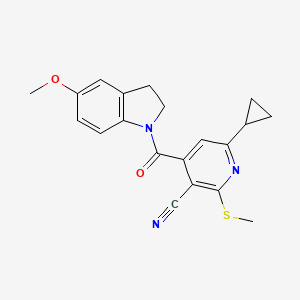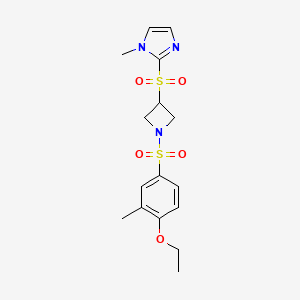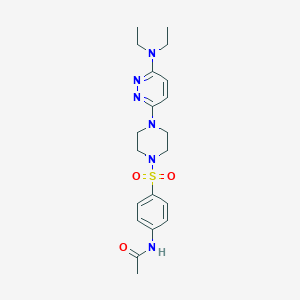
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H27N3O2S2 and its molecular weight is 405.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide is the κ-opioid receptor (KOR) . KOR is a potential therapeutic target for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as a selective antagonist of KOR . It binds to the KOR, blocking the receptor and preventing the activation by endogenous or exogenous opioids .
Biochemical Pathways
The antagonism of KOR by this compound can affect various biochemical pathways. It can inhibit the release of prolactin and analgesia induced by KOR agonists . The exact downstream effects depend on the specific physiological and pathological context.
Pharmacokinetics
This compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability and sustained duration of action in pharmacological experiments in rats .
Result of Action
The molecular and cellular effects of this compound’s action include potent efficacy in antagonizing prolactin secretion and tail-flick analgesia induced by KOR agonists in mice . It also shows broad selectivity against a panel of off-target proteins .
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S2/c24-27(25,19-5-1-3-17-4-2-10-21-20(17)19)22-15-16-6-11-23(12-7-16)18-8-13-26-14-9-18/h1-5,10,16,18,22H,6-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDIRYEMMEEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2544496.png)
![ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2544499.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2544504.png)



![rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B2544509.png)

![5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2544512.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2544515.png)
![4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2544516.png)
![4-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2544517.png)
